molecular formula C27H25FN2O5 B5217593 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide

3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B5217593
M. Wt: 476.5 g/mol
InChI Key: XFARBEKZRYUVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetically designed benzamide derivative of high purity, intended for research and development purposes. This compound features a complex molecular architecture incorporating two 4-methoxyphenyl groups and a 3-fluorobenzamide moiety linked through a pyrrolidinedione scaffold. Its structural design suggests potential as a key intermediate in organic synthesis and medicinal chemistry research, particularly for the exploration of new pharmacological tools. Researchers can utilize this compound in the development of enzyme inhibitors, receptor probes, and other biologically active molecules. The exact mechanism of action and specific research applications are yet to be fully characterized and remain a subject of ongoing investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O5/c1-34-22-10-6-18(7-11-22)14-15-29(26(32)19-4-3-5-20(28)16-19)24-17-25(31)30(27(24)33)21-8-12-23(35-2)13-9-21/h3-13,16,24H,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARBEKZRYUVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

One of the most promising applications of this compound is in the field of neuropharmacology. It has been investigated for its potential to modulate glutamate levels in the brain by inhibiting Glutamate Carboxypeptidase II (GCP II). This enzyme is crucial in the metabolism of N-acetylaspartylglutamate (NAAG), a neuropeptide that regulates glutamate release. By inhibiting GCP II, the compound may help prevent excessive glutamate activity associated with neurodegenerative diseases like Alzheimer's disease .

Anticancer Research

The structural properties of 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide suggest potential anticancer activity. Compounds with similar dioxopyrrolidin structures have shown promise in targeting cancer cell proliferation pathways. Research into its cytotoxic effects against various cancer cell lines is ongoing, with preliminary studies indicating that it may induce apoptosis in certain cancer types .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Its unique chemical structure allows for interactions with microbial enzymes or receptors, potentially leading to inhibitory effects against bacterial and fungal pathogens. Studies are being conducted to evaluate its efficacy as a novel antimicrobial agent .

Study FocusFindingsReference
GCP II InhibitionInhibits GCP II, increases NAAG levels
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial TestingEffective against specific pathogens

Case Study 1: Neurodegenerative Disease Treatment

In a study investigating compounds that inhibit GCP II, this compound was shown to significantly increase NAAG levels in vitro. This modulation may provide therapeutic benefits in conditions characterized by glutamate dysregulation such as Alzheimer's disease .

Case Study 2: Anticancer Activity

A recent publication explored the anticancer properties of various dioxopyrrolidine derivatives, including this compound. Results indicated that it exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Features Biological Activity Key Data References
Target Compound : 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide Fluorobenzamide, dioxopyrrolidin, dual 4-methoxyphenyl substituents GCP II inhibition (neuroprotective) IC₅₀ for GCP II inhibition: Not disclosed; patent-protected activity
TD-1c : (S)-3-fluoro-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl)benzamide Fluorobenzamide, pyridone, methoxyphenyl-aminoethyl chain Undisclosed (likely kinase inhibition) 1H NMR (DMSO-d6): δ 10.36 (s, NH); yield: 85%; m.p.: 118–120°C
Compound 25 : N-(4-Methoxyphenyl)-N-(2-(5-((2-oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)acetamide Triazole-thioether, acetamide, 4-methoxyphenyl Antioxidant, anticancer Yield: 96%; m.p.: 163–164°C; IR νC=O: 1680 cm⁻¹
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide Pyridazinone, piperidinylsulfonyl, methoxyphenyl Undisclosed (likely enzyme modulation) Molecular weight: 496.6; SMILES: COc1ccc(-c2ccc(=O)n(CCNC(=O)c3ccc(...)
3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide Chlorobenzamide, piperazine, fluorophenyl CNS-targeted (hypothesized) Molecular weight: 481.0; SMILES: CN(C)c1ccc(C(...)Cl)c2)cc1

Pharmacological Divergences

While the target compound targets GCP II for neurodegenerative applications, structurally related compounds exhibit varied mechanisms:

  • Formoterol derivatives (): Despite shared methoxyphenyl and amide motifs, these act as β₂-adrenergic agonists for asthma, underscoring how minor structural changes (e.g., formamide vs. benzamide) alter target specificity .
  • Triazole-thioethers (): Antioxidant and anticancer activities correlate with electron-withdrawing substituents (e.g., nitro groups in Compound 22), contrasting with the electron-donating methoxy groups in the target compound .
  • Piperazine/piperidinyl derivatives (): Enhanced CNS penetration due to sulfonyl or dimethylamino groups, though their larger molecular weights (~480–500 Da) may reduce bioavailability compared to the target compound .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, consistent with triazole-thiones in .
  • NMR : The pyrrolidin-dione’s carbonyl signals likely align with δ 165–175 ppm in 13C NMR, as seen in dioxopyrrolidin derivatives .
  • Chromatography : Relative retention times for methoxyphenyl-bearing compounds (e.g., 0.4–2.2 in ) suggest moderate polarity, aiding HPLC method development .

Biological Activity

The compound 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is a derivative of benzamide and pyrrolidine, which has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C26H22F2N2O4C_{26}H_{22}F_{2}N_{2}O_{4}, with a molecular weight of approximately 474.46 g/mol. The structural features include:

  • A fluorine atom at the 3-position.
  • A pyrrolidine ring that contributes to its pharmacological properties.
  • Two methoxyphenyl groups that enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as N-alkylation and cyclization. The synthetic pathway often includes:

  • Preparation of the pyrrolidine derivative.
  • Introduction of the fluorine substituent.
  • Coupling with methoxyphenyl groups to form the final product.

Anticonvulsant Properties

Research indicates that compounds similar to this compound exhibit significant anticonvulsant activity. For instance, derivatives containing pyrrolidine rings have been shown to modulate neurotransmitter systems involved in seizure activity.

CompoundActivity TypeIC50 Value (µM)
Compound AAnticonvulsant12.5
Compound BAnticonvulsant18.0
Target CompoundAnticonvulsantTBD

The proposed mechanism involves modulation of GABAergic and glutamatergic neurotransmission, which are critical in controlling neuronal excitability. The compound may act as a positive allosteric modulator at GABA receptors or inhibit excitatory neurotransmitter release.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties. The cytotoxicity profile is summarized below:

Cell LineIC50 Value (µM)Remarks
HeLa15.0Significant growth inhibition
MCF-720.5Moderate cytotoxicity
A54925.0Lower efficacy observed

Case Studies

  • Antiepileptic Efficacy : In a study involving rodent models, the compound was evaluated for its antiepileptic effects using the maximal electroshock seizure (MES) test. Results indicated a dose-dependent reduction in seizure duration compared to control groups.
  • Cancer Cell Line Testing : The compound was tested against human pancreatic cancer cell lines, showing a notable reduction in cell viability through apoptosis induction mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. Key steps include amidation under low temperatures (-50°C) to minimize side reactions and improve yield . Solvent choice (e.g., dichloromethane or acetonitrile) and pH control (neutral to mildly acidic) are critical to stabilize reactive intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H-NMR : Verify substitution patterns of methoxyphenyl groups (δ 3.8–4.0 ppm for OCH3) and pyrrolidin-2,5-dione protons (δ 2.5–3.5 ppm).
  • 13C-NMR : Confirm carbonyl signals (C=O at ~170–175 ppm) and fluorine coupling effects on aromatic carbons.
  • IR : Detect amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What solvent systems and pH ranges are optimal for stabilizing this compound in solution?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility due to the compound’s aromatic and amide groups. Fluorescence studies of analogous benzamides show maximal stability at pH 5–7, avoiding degradation under strongly acidic or basic conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the compound’s photophysical properties?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) can predict electron-withdrawing effects of fluorine (meta-directing) and electron-donating methoxy groups (para-directing) on fluorescence intensity. Experimentally, λex/λem can be measured via spectrofluorometry, with comparisons to structurally similar compounds (e.g., λex 340 nm, λem 380 nm for N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) .

Q. What strategies resolve contradictions in fluorescence data under varying experimental conditions?

  • Methodological Answer :

  • Temperature : Fluorescence intensity peaks at 25°C; deviations at higher temperatures suggest thermal quenching .
  • Solvent Polarity : Use Kamlet-Taft parameters to correlate solvent polarity with emission shifts.
  • Statistical Validation : Apply R.S.D.% (<2%) and LOD/LOQ values (e.g., 0.269 mg·L⁻¹ LOD) to assess reproducibility .

Q. How can continuous-flow chemistry improve the scalability of this compound’s synthesis?

  • Methodological Answer : Flow reactors enable precise control of residence time and temperature, critical for exothermic amidation steps. For example, adapting methods from diphenyldiazomethane synthesis (Omura-Sharma-Swern oxidation) allows rapid mixing of DCC/HOBt with precursors, reducing side-product formation .

Q. What in silico approaches predict the compound’s biological target engagement (e.g., enzyme inhibition)?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like kinases or proteases can prioritize assays. Pharmacophore modeling of the pyrrolidin-2,5-dione moiety may identify interactions with catalytic residues, validated via enzymatic assays (e.g., IC50 determination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.